molecular formula C11H14INO B1451575 3-(3-Iodophenoxy)piperidine CAS No. 946725-88-8

3-(3-Iodophenoxy)piperidine

Cat. No.: B1451575
CAS No.: 946725-88-8
M. Wt: 303.14 g/mol
InChI Key: HAZKFDIMIVGGDA-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodophenoxy group attached to the piperidine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

3-(3-Iodophenoxy)piperidine has several applications in scientific research:

Future Directions

Piperidines, including “3-(3-Iodophenoxy)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemical Analysis

Biochemical Properties

3-(3-Iodophenoxy)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 monooxygenase enzymes . These enzymes are involved in the metabolism of various substrates, and the interaction with this compound can influence their activity. Additionally, this compound has been shown to interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway . These interactions highlight the compound’s role in modulating enzymatic activities and biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest and programmed cell death in certain cancer cell lines . This effect is mediated through the modulation of key signaling pathways and the upregulation of specific genes involved in apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to cytochrome P450 monooxygenase enzymes, which leads to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of various substrates and the production of reactive oxygen species. Additionally, this compound can modulate gene expression by binding to specific transcription factors and influencing their activity . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, this compound can exhibit toxic or adverse effects, including respiratory paralysis and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. One of the key metabolic pathways involves the glutamylation and hydroxylation of this compound by glutamine synthetase-like proteins and cytochrome P450 monooxygenase enzymes . This pathway leads to the formation of γ-glutamylpiperidide, which is further metabolized in the cell. The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 monooxygenase enzymes . This subcellular localization is essential for the compound’s ability to modulate enzymatic activities and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenoxy)piperidine typically involves the reaction of 3-iodophenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-iodophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce complex aromatic compounds.

Properties

IUPAC Name

3-(3-iodophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKFDIMIVGGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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